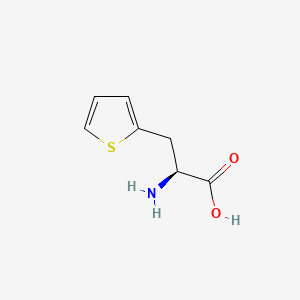

3-(2-Thienyl)-L-alanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177100 | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22574-47-6, 22951-96-8 | |

| Record name | 3-(2-Thienyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-THIENYL)-L-ALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-2-THIENYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details synthetic methodologies, analytical characterization, and its interaction with biological systems, offering valuable insights for researchers in the field.

Introduction

This compound is a structural analogue of the essential amino acid L-phenylalanine, where the phenyl ring is replaced by a thiophene-2-yl moiety. This substitution imparts unique physicochemical properties, making it a valuable chiral building block in the synthesis of novel organic compounds and active pharmaceutical ingredients (APIs). Its applications extend to biochemical research, including studies on enzyme kinetics and protein structure-function relationships. The thiophene ring can influence the electronic properties and reactivity of molecules, offering a versatile scaffold for the design of new therapeutic agents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | [3] |

| CAS Number | 22951-96-8 | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 255-263 °C (decomposes) | [3] |

| Optical Activity | [α]²⁰/D −30.5±1.5°, c = 1% in H₂O | [3] |

| Purity (by HPLC) | >97.0% | [4] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a multi-step process, beginning with the synthesis of the racemic mixture followed by chiral resolution. Asymmetric synthesis routes are also employed to directly obtain the desired L-enantiomer.

Synthesis of Racemic 3-(2-Thienyl)-DL-alanine via Strecker Synthesis

A common method for the preparation of the racemic amino acid is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[5][6][7]

Experimental Protocol: Strecker Synthesis

-

Imine Formation: 2-Thiophenecarboxaldehyde is reacted with ammonium chloride and potassium cyanide. The ammonium chloride serves as a source of ammonia, which condenses with the aldehyde to form an imine.[5]

-

Cyanide Addition: The cyanide ion then attacks the imine to form an α-aminonitrile.[5][7]

-

Hydrolysis: The α-aminonitrile is subsequently hydrolyzed using a strong acid (e.g., HCl) to yield the racemic 3-(2-Thienyl)-DL-alanine.[5][7]

Chiral Resolution of 3-(2-Thienyl)-DL-alanine

The separation of the racemic mixture into its constituent enantiomers is crucial for its use in biological applications. Enzymatic kinetic resolution is a highly effective method for this purpose.

Experimental Protocol: Enzymatic Kinetic Resolution using Lipase

-

Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., ethyl ester) to serve as a substrate for the lipase.

-

Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively hydrolyze one of the enantiomers of the amino acid ester.[8] For example, the lipase may preferentially hydrolyze the L-ester to the L-amino acid, leaving the D-ester unreacted.

-

Separation: The resulting mixture of the L-amino acid and the unreacted D-amino acid ester can then be separated by standard chromatographic techniques.

-

Hydrolysis of D-ester: The isolated D-ester can be hydrolyzed back to the D-amino acid if desired.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the thiophene ring protons, the α-proton, and the β-protons of the alanine side chain.

-

¹³C NMR and DEPT: The carbon-13 NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the assignment of all carbon signals, distinguishing between CH, CH₂, and CH₃ groups.[9] Quaternary carbons are observed in the standard ¹³C NMR spectrum.

Table 2: Expected NMR Chemical Shifts (δ) in D₂O

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| α-CH | ~3.8 - 4.2 | ~55 - 60 |

| β-CH₂ | ~3.2 - 3.5 | ~35 - 40 |

| Thiophene C3-H | ~6.9 - 7.0 | ~125 - 127 |

| Thiophene C4-H | ~6.9 - 7.0 | ~127 - 129 |

| Thiophene C5-H | ~7.2 - 7.4 | ~124 - 126 |

| Thiophene C2 | - | ~138 - 142 |

| Thiophene C3 | - | ~125 - 127 |

| Thiophene C4 | - | ~127 - 129 |

| Thiophene C5 | - | ~124 - 126 |

| C=O | - | ~175 - 180 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100 - 3000 | N-H (in NH₃⁺) | Stretching |

| ~3000 - 2800 | C-H (aliphatic) | Stretching |

| ~1660 - 1610 | C=O (in COO⁻) | Asymmetric Stretching |

| ~1550 - 1480 | N-H (in NH₃⁺) | Bending |

| ~1420 - 1380 | C=O (in COO⁻) | Symmetric Stretching |

Note: The zwitterionic nature of the amino acid at neutral pH leads to characteristic absorptions for the ammonium (NH₃⁺) and carboxylate (COO⁻) groups.[10][11]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is observed, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which often involves the loss of water and carbon monoxide from the protonated parent ion.[12][13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. A chiral stationary phase (CSP) is used to separate the L- and D-enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIRALPAK® or CHIROBIOTIC®).[14]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, often with an acidic or basic modifier to improve peak shape and resolution.

-

Detection: UV detection is commonly used, typically at a wavelength where the thiophene ring absorbs (around 230-240 nm).

Biological Interaction: Phenylalanine Hydroxylase Pathway

This compound is a known substrate analogue and activator of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of L-phenylalanine to L-tyrosine.[15][16][17] Mutations in the PAH gene lead to the metabolic disorder phenylketonuria (PKU).[18] Studying the interaction of analogues like this compound with PAH provides valuable insights into the enzyme's mechanism and substrate specificity.

The binding of this compound to the active site of PAH, in the presence of the cofactor tetrahydrobiopterin (BH₄), induces significant conformational changes in the enzyme, leading to its activation.[16]

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The methodologies presented provide a solid foundation for researchers working with this important chiral building block. The detailed characterization data and understanding of its interaction with biological targets such as phenylalanine hydroxylase are critical for its successful application in drug discovery and development. The unique properties of this compound continue to make it a compound of high interest for the scientific community.

References

- 1. 3-(2-Thienyl)-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure of the ternary complex of the catalytic domain of human phenylalanine hydroxylase with tetrahydrobiopterin and this compound, and its implications for the mechanism of catalysis and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biological Activity of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)-L-alanine, a synthetic amino acid analogue, serves as a potent competitive antagonist of L-phenylalanine, exhibiting significant biological activities that are of considerable interest in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its enzymatic inhibition, impact on amino acid transport, and potential, though not yet fully elucidated, influence on cellular signaling pathways. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers and professionals in the field.

Core Biological Activities

This compound primarily exerts its biological effects by mimicking L-phenylalanine and competing for its binding sites on enzymes and transporters. Its key activities include the competitive inhibition of phenylalanine hydroxylase and the blockage of intestinal phenylalanine transport. These actions have implications for studying metabolic disorders like phenylketonuria (PKU) and for investigating the cellular consequences of phenylalanine deprivation.

Competitive Inhibition of Phenylalanine Hydroxylase

This compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine.[1] By binding to the active site of PAH, it prevents the natural substrate from being hydroxylated.[2] This inhibitory effect is a cornerstone of its application in biochemical studies and as a tool to induce experimental phenylketonuria in animal models.[1]

Inhibition of Intestinal Phenylalanine Transport

In addition to enzymatic inhibition, this compound competitively inhibits the intestinal absorption of L-phenylalanine.[1] This occurs at the level of amino acid transporters in the gut, reducing the uptake of phenylalanine from the diet into the bloodstream.

Quantitative Data

The following tables summarize the key quantitative parameters defining the biological activity of this compound based on available literature.

Table 1: Inhibition of Phenylalanine Hydroxylase [1]

| Parameter | Organ | Value | Conditions |

| Apparent Km (Phenylalanine) | Liver | 0.61 mM | In the absence of inhibitor |

| Apparent Km (Phenylalanine) | Liver | 2.70 mM | In the presence of 24 mM β-2-thienyl-dl-alanine |

| Apparent Km (Phenylalanine) | Kidney | 0.50 mM | In the absence of inhibitor |

| Apparent Km (Phenylalanine) | Kidney | 1.60 mM | In the presence of 24 mM β-2-thienyl-dl-alanine |

Table 2: Inhibition of Intestinal Phenylalanine Transport [1]

| Parameter | Value | Conditions |

| Ki | 81 mM | Competitive inhibition of L-phenylalanine (0.2–2.0 mM) perfusion |

Experimental Protocols

Phenylalanine Hydroxylase Inhibition Assay

This protocol is based on the methodology described for assessing the inhibitory properties of β-2-thienyl-dl-alanine on rat phenylalanine hydroxylase.[1]

Objective: To determine the effect of this compound on the enzymatic activity of phenylalanine hydroxylase in crude liver and kidney homogenates.

Materials:

-

Rat liver and kidney tissue

-

Ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

-

Incubation buffer (containing cofactors such as NADPH and a pteridine cofactor like tetrahydrobiopterin)

-

L-phenylalanine solutions of varying concentrations

-

This compound solution (inhibitor)

-

Reagents for quantifying L-tyrosine (e.g., using a fluorometric assay)

Procedure:

-

Tissue Homogenization:

-

Excise rat liver and kidney tissues and place them in ice-cold homogenization buffer.

-

Homogenize the tissues using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove cellular debris.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the incubation buffer, the crude enzyme extract, and varying concentrations of L-phenylalanine.

-

For the inhibition assay, add a fixed concentration of this compound to a parallel set of reaction mixtures.

-

Initiate the reaction by adding the pteridine cofactor.

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

-

Quantification and Analysis:

-

Quantify the amount of L-tyrosine produced in each reaction mixture using a suitable method, such as a fluorometric assay.

-

Determine the initial reaction velocities at each L-phenylalanine concentration, both in the presence and absence of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the apparent Km and Vmax values and to confirm the competitive nature of the inhibition.

-

Intestinal Phenylalanine Transport Assay (In Situ Perfusion Model)

This protocol is based on the in vivo perfusion procedure used to study the effects of β-2-thienyl-dl-alanine on intestinal transport of phenylalanine.[1]

Objective: To measure the inhibition of L-phenylalanine absorption in the small intestine by this compound.

Materials:

-

Anesthetized rat

-

Surgical instruments for laparotomy

-

Perfusion pump

-

Perfusion solution (e.g., Krebs-Ringer bicarbonate buffer) containing varying concentrations of L-phenylalanine and a non-absorbable marker (e.g., phenol red).

-

This compound solution.

-

Analytical equipment for measuring L-phenylalanine and the non-absorbable marker concentrations.

Procedure:

-

Surgical Preparation:

-

Anesthetize the rat and perform a midline laparotomy to expose the small intestine.

-

Isolate a segment of the jejunum and cannulate both the proximal and distal ends.

-

-

Intestinal Perfusion:

-

Perfuse the isolated intestinal segment with the perfusion solution containing a known concentration of L-phenylalanine and the non-absorbable marker at a constant flow rate.

-

After an equilibration period, collect the effluent from the distal cannula at timed intervals.

-

To assess inhibition, add this compound to the perfusion solution and repeat the collection process.

-

-

Sample Analysis and Calculation:

-

Measure the concentrations of L-phenylalanine and the non-absorbable marker in the initial perfusion solution and in the collected effluent samples.

-

Calculate the rate of L-phenylalanine absorption based on the decrease in its concentration relative to the non-absorbable marker.

-

Determine the inhibition constant (Ki) by analyzing the absorption rates at different L-phenylalanine concentrations in the presence of the inhibitor.

-

Visualization of Mechanisms and Workflows

Signaling Pathways and Experimental Diagrams

Potential Impact on Cellular Signaling Pathways (Hypothetical)

While direct experimental evidence is currently lacking, the role of this compound as a phenylalanine antagonist suggests potential indirect effects on cellular signaling pathways that are sensitive to amino acid availability. Phenylalanine itself has been shown to influence pathways such as the insulin signaling pathway and can induce apoptosis in certain cell types at high concentrations.[2][3] Therefore, by depleting intracellular phenylalanine or creating an amino acid imbalance, this compound could potentially modulate these pathways. Further research is required to validate these hypotheses.

Conclusion and Future Directions

This compound is a well-characterized antagonist of L-phenylalanine with defined inhibitory effects on phenylalanine hydroxylase and intestinal amino acid transport. These properties make it an invaluable tool for studying phenylalanine metabolism and its associated disorders. While its direct impact on major cellular signaling pathways remains to be elucidated, its ability to modulate phenylalanine availability opens up avenues for investigating the intricate connections between amino acid metabolism and cellular regulation. Future research should focus on exploring the potential effects of this compound on signaling cascades in various cell types, which could uncover novel therapeutic applications and provide deeper insights into the cellular consequences of amino acid antagonism.

References

- 1. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]

3-(2-Thienyl)-L-alanine: An In-depth Technical Guide to a Versatile Non-Canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine is a non-canonical amino acid (ncAA) that has garnered significant interest in protein engineering and drug discovery. Its unique structure, featuring a thiophene ring in place of the phenyl group of phenylalanine, offers novel chemical properties that can be exploited to enhance protein function, probe biological systems, and develop new therapeutic agents. The thiophene moiety can influence the electronic and steric properties of the amino acid, making it a valuable tool for creating proteins with tailored characteristics.[1][2] This guide provides a comprehensive overview of this compound, including its properties, methods for its incorporation into proteins, and its applications in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | (S)-α-Amino-2-thiophenepropionic acid, (S)-2-Amino-3-(2-thienyl)propionic acid, H-Thi-OH | [3][4] |

| CAS Number | 22951-96-8 | [4][5] |

| Molecular Formula | C₇H₉NO₂S | [5][6] |

| Molecular Weight | 171.22 g/mol | [5][6] |

| Melting Point | 255-263 °C (decomposes) | [4] |

| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O | [4] |

| Solubility | Slightly soluble in water | [7] |

| SMILES String | N--INVALID-LINK--C(O)=O | [4] |

| InChI Key | WTOFYLAWDLQMBZ-LURJTMIESA-N | [4] |

Synthesis of this compound

While commercially available, this compound can be synthesized through various organic chemistry routes. One common method involves the enzymatic transamination of 2-hydroxy-3-(2-thienyl)acrylic acid. This biocatalytic approach offers high enantiomeric purity.[8]

Incorporation into Proteins: Methodologies

The site-specific incorporation of this compound into a target protein is primarily achieved through the amber stop codon suppression technique.[8][9][10] This methodology requires an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This system functions independently of the host cell's endogenous translational machinery.

Experimental Workflow for Site-Specific Incorporation

Caption: General workflow for the site-specific incorporation of this compound.

Detailed Experimental Protocols

1. Engineering an Orthogonal Aminoacyl-tRNA Synthetase (aaRS) for this compound

This protocol is adapted from general methods for evolving aaRSs.[3][4]

-

Objective: To create a mutant E. coli tyrosyl-tRNA synthetase (TyrRS) that specifically charges this compound onto an orthogonal suppressor tRNA.

-

Materials:

-

Plasmid containing the gene for E. coli TyrRS.

-

Site-directed mutagenesis kit.

-

E. coli strain for library screening (e.g., a strain with an amber stop codon in a selectable marker gene like chloramphenicol acetyltransferase).

-

Minimal media plates with and without this compound.

-

Chloramphenicol.

-

-

Procedure:

-

Library Creation: Based on the crystal structure of TyrRS, mutate residues in the amino acid binding pocket to accommodate the thiophene ring. Key residues to target in E. coli TyrRS are often homologous to Y37, D176, and Q195 in B. stearothermophilus TyrRS.[3][4] Create a library of TyrRS mutants using techniques like error-prone PCR or site-directed mutagenesis.

-

Positive Selection: Transform the E. coli screening strain with the TyrRS mutant library. Plate the cells on minimal media containing a selective concentration of chloramphenicol and 1 mM this compound. Only cells expressing a functional TyrRS mutant that incorporates this compound at the amber codon in the resistance gene will survive.

-

Negative Selection: To eliminate synthetases that are active with canonical amino acids, replica-plate the surviving colonies onto minimal media containing chloramphenicol but lacking this compound. Colonies that do not grow are likely to encode a TyrRS specific for the non-canonical amino acid.

-

Characterization: Isolate plasmids from the selected colonies and sequence the TyrRS gene to identify the beneficial mutations. Further characterize the kinetic parameters of the purified mutant TyrRS to determine its specificity for this compound over other amino acids.

-

2. Site-Specific Incorporation via Amber Suppression in E. coli

This protocol is a generalized procedure for ncAA incorporation.[9][11]

-

Objective: To express a target protein with this compound at a specific site.

-

Materials:

-

Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the engineered orthogonal aaRS and its cognate suppressor tRNA.

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and minimal medium.

-

This compound.

-

IPTG for induction.

-

-

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal pair.

-

Culture: Grow the transformed cells in minimal medium supplemented with 1 mM this compound and appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture the cells at a lower temperature (e.g., 20-25°C) for 12-16 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).

-

Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA if the protein is His-tagged).

-

Verification: Confirm the incorporation of this compound by mass spectrometry.[12][13]

-

Quantitative Data

Quantitative data on the incorporation efficiency and the effect on protein stability are crucial for the successful application of this compound. While specific data for this particular ncAA is not extensively available in the literature, the following tables present expected values and data for structurally similar ncAAs as a reference.

Table 1: Illustrative Incorporation Efficiency of this compound

| Host System | Target Protein | Incorporation Site | Efficiency (%) | Analytical Method | Reference (Methodology) |

| E. coli | Green Fluorescent Protein (GFP) | Tyr39 | >95 | Mass Spectrometry | [12][13] |

| Mammalian Cells (HEK293T) | Epidermal Growth Factor Receptor (EGFR) | Phe858 | 5-20 | Western Blot & Mass Spectrometry | [14] |

Note: The efficiency can vary significantly depending on the specific orthogonal pair, the expression host, and the location of the incorporation site within the protein.[14]

Table 2: Potential Impact on Protein Stability

| Protein | ncAA | ΔTm (°C) | Observation | Reference (Concept) |

| Homoserine O-succinyltransferase | p-Benzoyl-L-phenylalanine | +21 | Increased thermal stability due to potential new interactions. | [15] |

| Barnase | Alanine vs. Glycine | Variable | Helix stabilization depends on the position and context. | [16] |

Note: The incorporation of this compound may either stabilize or destabilize a protein depending on the local environment and the interactions formed by the thiophene ring.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas.

-

Probing Protein Structure and Function: The thiophene ring can serve as a spectroscopic probe.[17][18] Its distinct electronic properties may allow for the use of techniques like fluorescence or infrared spectroscopy to monitor local environmental changes within a protein upon ligand binding or conformational changes.

-

Enhancing Protein Stability: The introduction of the thiophene ring can lead to new non-covalent interactions, such as π-stacking or hydrophobic interactions, which can enhance the thermal and chemical stability of proteins.[15]

-

Drug Discovery: As a building block for peptide-based therapeutics, this compound can improve pharmacological properties.[2] The thiophene ring can alter the binding affinity of a peptide to its target and improve its metabolic stability and bioavailability.

Modulation of Cellular Signaling Pathways

The incorporation of this compound into signaling proteins can be a powerful strategy to modulate their function and dissect cellular signaling pathways. For instance, replacing a key phenylalanine residue in a kinase active site could alter its substrate specificity or activity, thereby affecting downstream signaling.

Hypothetical Signaling Pathway Modulation

References

- 1. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering of tyrosyl tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 11. purefrex.genefrontier.com [purefrex.genefrontier.com]

- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 13. researchgate.net [researchgate.net]

- 14. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]

- 15. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 3-(2-Thienyl)-L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to phenylalanine, coupled with the unique electronic properties of the thiophene ring, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for studying its interactions in biological systems. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and a summary of the available data.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | |

| CAS Number | 22951-96-8 | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 255-263 °C (decomposes) | |

| Solubility | Slightly soluble in water. | [3] |

| Optical Rotation | [α]20/D −30.5±1.5°, c = 1% in H₂O |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.42 | dd | H5 (thiophene) |

| 7.15 | m | H3, H4 (thiophene) | |

| 4.25 | t | α-H | |

| 3.45 | d | β-H | |

| ¹³C NMR | 174.0 | - | C=O (Carboxyl) |

| 138.0 | - | C2 (thiophene) | |

| 128.0 | - | C5 (thiophene) | |

| 126.5 | - | C3 (thiophene) | |

| 125.0 | - | C4 (thiophene) | |

| 55.0 | - | α-C | |

| 32.0 | - | β-C |

Note: NMR data is sourced from PubChem and may be subject to slight variations depending on experimental conditions.[1]

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2500 | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~1600-1500 | N-H bend, C=O stretch (carboxyl) |

| ~1400 | C-H bend |

| ~700 | C-S stretch (thiophene) |

Note: IR data is based on typical spectral regions for the functional groups present and sourced from PubChem.[1]

UV-Vis Absorption and Fluorescence Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).[7]

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling.

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

Data Processing:

-

Perform a background scan with no sample on the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.[8]

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation)

-

Mass Range: m/z 50-500

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

If fragmentation is induced, analyze the resulting fragment ions to elucidate the structure. Common fragmentation pathways for amino acids include the loss of water, formic acid, and cleavage of the amino acid backbone.[9][10][11]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and experimental protocols are essential for researchers working with this compound, enabling its accurate identification, characterization, and utilization in various scientific applications, particularly in the realm of drug discovery and development. Further research is warranted to fully elucidate the UV-Vis absorption and fluorescence properties of this important synthetic amino acid.

References

- 1. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 5. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.washington.edu [chem.washington.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. article.sapub.org [article.sapub.org]

- 11. Amino acids [medizin.uni-muenster.de]

An In-depth Technical Guide to the Early Studies of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid analogue of phenylalanine, has been a subject of scientific inquiry for its biological activities, primarily as an antagonist of L-phenylalanine. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its synthesis, biochemical effects, and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows to facilitate a deeper understanding of the foundational knowledge surrounding this compound for its application in contemporary research and drug development.

Introduction

This compound is a synthetic amino acid derivative where the phenyl group of phenylalanine is replaced by a thiophene ring.[1][2] This structural modification confers unique biochemical properties, making it a valuable tool in studying amino acid metabolism and a potential lead for therapeutic development.[1] Early investigations into this compound primarily explored its ability to interfere with phenylalanine-dependent processes, positioning it as a competitive inhibitor in various biological systems.[3] This guide synthesizes the findings from these seminal studies to provide a detailed technical resource for the scientific community.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂S | [4] |

| Molecular Weight | 171.22 g/mol | [4] |

| CAS Number | 22951-98-0 | [4] |

| Melting Point | 255-263 °C (decomposes) | [4] |

| Optical Activity | [α]20/D -30.5° (c=1 in H₂O) | [4] |

| Solubility | Soluble in water. | [5] |

Synthesis of this compound

Early methods for the synthesis of this compound involved both chemical and enzymatic approaches.

Chemical Synthesis

A common method for the synthesis of the DL-racemic mixture of 3-(2-thienyl)alanine involves the condensation of 2-thienylmethyl halide with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. The L- and D-enantiomers can then be resolved through enzymatic methods.[6]

Enzymatic Synthesis

A stereospecific synthesis of L-3-(2-thienyl)alanine can be achieved through a biotransformation process. This method utilizes a transaminase enzyme to catalyze the transfer of an amino group from an amino donor, such as L-aspartic or L-glutamic acid, to 2-oxo-3-(2-thienyl)propanoic acid.[6]

Experimental Protocol: Enzymatic Synthesis of L-3-(2-thienyl)alanine [6]

-

Reaction Mixture Preparation: A typical reaction mixture contains 2-oxo-3-(2-thienyl)propanoic acid as the substrate, an amino donor (e.g., L-aspartic acid), pyridoxal-5'-phosphate (a cofactor for transaminases), and the transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specific duration (e.g., 24-48 hours).

-

Reaction Termination and Product Isolation: The reaction is terminated by acidifying the mixture to denature the enzyme. The precipitated protein is removed by centrifugation.

-

Purification: The supernatant containing L-3-(2-thienyl)alanine is then subjected to purification steps, such as ion-exchange chromatography, to isolate the final product.

-

Analysis: The purity and identity of the synthesized L-3-(2-thienyl)alanine are confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biochemical and Biological Activities

Early studies on this compound focused on its antagonistic relationship with phenylalanine, revealing its inhibitory effects on enzymes and transport systems that recognize phenylalanine as a substrate.

Inhibition of Phenylalanine Hydroxylase

3-(2-Thienyl)-DL-alanine acts as a competitive inhibitor of rat phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[3]

Table 2: Kinetic Data for Inhibition of Rat Phenylalanine Hydroxylase by 3-(2-Thienyl)-DL-alanine [3]

| Tissue | Apparent K_m of Phenylalanine (mM) | Apparent K_m of Phenylalanine in presence of 24 mM 3-(2-Thienyl)-DL-alanine (mM) |

| Liver | 0.61 | 2.70 |

| Kidney | 0.50 | 1.60 |

Experimental Protocol: Phenylalanine Hydroxylase Inhibition Assay [3]

-

Enzyme Preparation: Crude homogenates of rat liver and kidney are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 6.8).

-

Assay Mixture: The reaction mixture contains the enzyme preparation, L-phenylalanine at various concentrations, the cofactor tetrahydrobiopterin, and different concentrations of the inhibitor, 3-(2-Thienyl)-DL-alanine.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25 °C) for a defined period.

-

Measurement of Product Formation: The amount of tyrosine produced is quantified, typically using a colorimetric method such as the nitrosonaphthol reaction.

-

Data Analysis: Enzyme kinetics are analyzed using Lineweaver-Burk plots to determine the apparent K_m and the nature of the inhibition.

Inhibition of Phenylalanine Intestinal Transport

The intestinal absorption of phenylalanine is also competitively inhibited by 3-(2-Thienyl)-DL-alanine.[3]

Table 3: Inhibition of Phenylalanine Intestinal Transport [3]

| Parameter | Value |

| Inhibitor | 3-(2-Thienyl)-DL-alanine |

| K_i | 81 mM |

Experimental Protocol: In Situ Intestinal Perfusion in Rats [3]

-

Animal Preparation: Anesthetized rats are used, and a segment of the small intestine (e.g., jejunum) is cannulated for perfusion.

-

Perfusion Solution: The intestinal segment is perfused with a solution containing a known concentration of L-phenylalanine and varying concentrations of the inhibitor, 3-(2-Thienyl)-DL-alanine. A non-absorbable marker is included to correct for water transport.

-

Sample Collection: The perfusate is collected at the distal end of the intestinal segment.

-

Analysis: The concentrations of L-phenylalanine and the non-absorbable marker in the collected samples are determined.

-

Calculation of Absorption Rate: The rate of phenylalanine absorption is calculated from the difference in its concentration between the initial and final perfusates, adjusted for water transport. The K_i is then determined from plots of absorption rate versus inhibitor concentration.

Effects on Protein Synthesis

Early studies indicated that this compound can interfere with protein synthesis, likely by competing with phenylalanine for incorporation into polypeptide chains.

Experimental Protocol: General Assay for Protein Synthesis Inhibition using Radiolabeled Amino Acids

-

Cell Culture: Cells (e.g., bacterial or mammalian cell lines) are cultured in a suitable medium.

-

Treatment: The cells are incubated with varying concentrations of this compound for a specified period.

-

Radiolabeling: A radiolabeled amino acid, typically [³H]-phenylalanine or [¹⁴C]-phenylalanine, is added to the culture medium.

-

Incubation: The cells are incubated for a further period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Protein Precipitation: The cells are harvested, and the proteins are precipitated using an acid such as trichloroacetic acid (TCA).

-

Quantification of Radioactivity: The precipitated protein is collected on a filter, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The level of radioactivity in the treated cells is compared to that in untreated control cells to determine the extent of protein synthesis inhibition.

Antimicrobial Activity

This compound has been shown to inhibit the growth of various microorganisms, an effect that can be reversed by the addition of phenylalanine, further supporting its role as a phenylalanine antagonist.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Based on the available early literature, there is no direct evidence or study focusing on the specific intracellular signaling pathways modulated by this compound. The primary mechanism of action described in these foundational studies is competitive antagonism at the level of substrate binding to enzymes and transporters. Modern research techniques would be required to elucidate any potential downstream effects on cellular signaling cascades.

Conclusion

The early studies on this compound firmly established its role as a competitive antagonist of L-phenylalanine. This body of work provided valuable quantitative data on its inhibitory effects on key metabolic enzymes and transport systems, as well as demonstrated its antimicrobial properties. The detailed experimental protocols and workflows summarized in this guide offer a robust foundation for contemporary researchers and drug development professionals. While the initial research did not delve into the intricacies of cellular signaling, the foundational understanding of its mechanism of action opens avenues for future investigations into the broader biological consequences of phenylalanine antagonism by this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of L-3-(2-thienyl)alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-(2-thienyl)alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to the essential amino acid L-phenylalanine allows it to act as a competitive antagonist in various biological pathways, most notably as an inhibitor of phenylalanine hydroxylase (PAH)[1][2]. This property makes it a valuable tool for studying metabolic disorders such as phenylketonuria (PKU) and a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of L-3-(2-thienyl)alanine, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of L-3-(2-thienyl)alanine.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [3][4] |

| Molecular Weight | 171.22 g/mol | [5][6] |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Melting Point | 255-263 °C (with decomposition) | [6] |

| Optical Activity | [α]20/D −30.5° ± 1.5° (c = 1% in H₂O) | |

| Solubility | Slightly soluble in water | [7] |

| Predicted pKa | pKa₁ (α-COOH): ~2.2pKa₂ (α-NH₃⁺): ~9.2 | [8] |

Spectroscopic Data

| Spectroscopic Technique | Description |

| ¹H NMR | Expected signals include peaks corresponding to the protons of the thienyl ring, the α-proton, and the β-protons of the alanine side chain. |

| ¹³C NMR | Expected signals include peaks for the carbonyl carbon, the α-carbon, the β-carbon, and the four distinct carbons of the thienyl ring. |

| FT-IR | Characteristic absorption bands are expected for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the thienyl group (C-H, C=C, and C-S stretching). |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of L-3-(2-thienyl)alanine can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Due to the compound's tendency to decompose at its melting point, this should be noted in the observation.

Determination of Solubility

Methodology: The solubility of L-3-(2-thienyl)alanine in various solvents can be determined by the equilibrium solubility method.

-

Procedure: An excess amount of L-3-(2-thienyl)alanine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Determination of pKa (Potentiometric Titration)

Methodology: The acid dissociation constants (pKa) of the carboxylic acid and amino groups of L-3-(2-thienyl)alanine can be determined by potentiometric titration[9][10][11].

-

Sample Preparation: A precise amount of L-3-(2-thienyl)alanine is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point represents the pKa of the carboxylic acid group (pKa₁), and the second represents the pKa of the ammonium group (pKa₂).

Biological Activity and Signaling Pathway Visualization

L-3-(2-thienyl)alanine is a known competitive inhibitor of the enzyme phenylalanine hydroxylase (PAH)[1][2]. PAH is a critical enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine. In competitive inhibition, L-3-(2-thienyl)alanine binds to the active site of PAH, thereby preventing the binding of the natural substrate, L-phenylalanine. This inhibition leads to a decrease in the production of L-tyrosine.

Below is a diagram illustrating the competitive inhibition of the Phenylalanine Hydroxylase pathway by L-3-(2-thienyl)alanine, generated using the DOT language.

Competitive inhibition of Phenylalanine Hydroxylase by L-3-(2-thienyl)alanine.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of L-3-(2-thienyl)alanine, essential for its application in research and drug development. The provided experimental protocols offer a foundation for the accurate determination of its key characteristics. The visualization of its interaction with phenylalanine hydroxylase highlights its mechanism of action as a competitive inhibitor, underscoring its importance as a tool in biochemical and pharmaceutical research. Further investigation into its spectroscopic properties and experimentally determined pKa values would provide a more complete profile of this significant molecule.

References

- 1. scbt.com [scbt.com]

- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Thienyl)-L-alanine | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. L-3-(3-Thienyl)alanine [chembk.com]

- 9. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 10. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS | Chegg.com [chegg.com]

The Advent of a Phenylalanine Antagonist: A Technical Guide to Thienylalanine Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with thienylalanine compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological activity, and key applications of these significant phenylalanine antagonists.

Introduction: The Rise of a Non-Proteinogenic Amino Acid

Thienylalanine, a non-proteinogenic amino acid, emerged from early studies on amino acid antagonists. Unlike its protein-building counterpart, phenylalanine, thienylalanine incorporates a thiophene ring in place of the phenyl group. This structural alteration is the basis for its profound biological activity, primarily as a competitive inhibitor of phenylalanine. The two main positional isomers, 2-thienylalanine and 3-thienylalanine, have been the subject of extensive research, revealing their potential in various biochemical and pharmaceutical applications.

One of the earliest and most notable applications of thienylalanine is in the Guthrie test, a widely used newborn screening method for phenylketonuria (PKU).[1][2] In this test, β-2-thienylalanine is used to inhibit the growth of Bacillus subtilis; the presence of high levels of phenylalanine in a newborn's blood sample overcomes this inhibition, indicating the metabolic disorder.[1][3]

Physicochemical and Biological Properties

The distinct properties of thienylalanine isomers underpin their specific biological activities and applications. A summary of their key physical and inhibitory characteristics is provided below.

Data Presentation: Quantitative Analysis of Thienylalanine Compounds

Table 1: Physical Properties of Thienylalanine Isomers

| Property | 2-Thienylalanine | 3-Thienylalanine |

| Molecular Formula | C₇H₉NO₂S[4] | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol [4][5] | 171.22 g/mol [6][7] |

| Melting Point | 274-275 °C | Not available |

| Boiling Point | 311.3±32.0 °C at 760 mmHg[8] | 320.3±32.0 °C (Predicted)[7] |

| Density | 1.3±0.1 g/cm³[8] | 1.349±0.06 g/cm³[7] |

| Water Solubility | Slightly soluble[9] | Not available |

| Appearance | Faintly beige powder[4] | White crystalline solid[7] |

Table 2: Inhibitory Activity of β-2-Thienyl-dl-alanine

| Enzyme/Transport System | Organism/Tissue | Inhibition Type | Substrate | Kₘ (Substrate) | Kᵢ (β-2-Thienyl-dl-alanine) |

| Phenylalanine Hydroxylase | Rat Liver | Competitive | Phenylalanine | 0.61 mM | Not explicitly stated, but apparent Kₘ with inhibitor is 2.70 mM in the presence of 24 mM inhibitor[10] |

| Phenylalanine Hydroxylase | Rat Kidney | Competitive | Phenylalanine | 0.50 mM | Not explicitly stated, but apparent Kₘ with inhibitor is 1.60 mM in the presence of 24 mM inhibitor[10] |

| Intestinal Phenylalanine Transport | Rat | Competitive | Phenylalanine | Not Stated | 81 mM[10] |

Key Experimental Protocols

The synthesis and resolution of thienylalanine are crucial for its application in research and development. The following protocols provide detailed methodologies for key experiments.

Synthesis of DL-β-(2-Thienyl)alanine via Diethyl Acetamidomalonate Condensation

This method involves the condensation of 2-thenyl chloride with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Absolute ethanol

-

2-Thenyl chloride

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Preparation of the Sodium Salt: Dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in absolute ethanol dropwise with stirring.

-

Condensation: To the suspension of the sodium salt, add 2-thenyl chloride dropwise while maintaining the temperature below 50°C. Reflux the mixture for 2-3 hours.

-

Hydrolysis and Decarboxylation: After cooling, add concentrated hydrochloric acid and reflux the mixture for 4-6 hours to hydrolyze the ester and acetamido groups and effect decarboxylation.

-

Isolation and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of thienylalanine (around pH 6) with a sodium hydroxide solution to precipitate the crude product. The product can be further purified by recrystallization from a water-ethanol mixture.

Enzymatic Resolution of DL-β-(2-Thienyl)alanine

This protocol utilizes an acylase to selectively hydrolyze the N-acetyl derivative of the L-enantiomer, allowing for the separation of the D- and L-isomers.

Materials:

-

DL-β-(2-Thienyl)alanine

-

Acetic anhydride

-

Acylase enzyme preparation (e.g., from Aspergillus oryzae)

-

Lithium hydroxide or other suitable base

-

Hydrochloric acid

Procedure:

-

N-Acetylation: Acetylate DL-β-(2-Thienyl)alanine with acetic anhydride to produce N-acetyl-DL-β-(2-thienyl)alanine.

-

Enzymatic Hydrolysis: Dissolve the N-acetylated racemic mixture in water and adjust the pH to the optimal range for the acylase (typically around pH 7-8) with a suitable base like lithium hydroxide. Add the acylase preparation and incubate at the optimal temperature (e.g., 37°C) for 24-48 hours. The acylase will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Separation: After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the unreacted N-acetyl-D-β-(2-thienyl)alanine. The L-β-(2-thienyl)alanine will remain in the aqueous solution.

-

Isolation:

-

D-isomer: The precipitated N-acetyl-D-β-(2-thienyl)alanine can be collected by filtration and then hydrolyzed with acid to yield D-β-(2-thienyl)alanine.

-

L-isomer: The filtrate containing L-β-(2-thienyl)alanine can be purified, for example, by ion-exchange chromatography.

-

Visualizing the Mechanisms and Workflows

To better illustrate the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Phenylalanine Metabolism and Thienylalanine Inhibition

References

- 1. The Guthrie Test for Early Diagnosis of Phenylketonuria | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. mun.ca [mun.ca]

- 3. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]

- 4. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Thienylalanine | C7H9NO2S | CID 18642059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]

- 10. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 3-(2-Thienyl)-L-alanine: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(2-Thienyl)-L-alanine, a non-canonical amino acid, serves as a crucial building block in medicinal chemistry and drug design. Its unique structural and electronic properties, conferred by the thienyl moiety, significantly influence the conformation of peptides and proteins into which it is incorporated. A thorough understanding of its intrinsic conformational preferences is therefore paramount for the rational design of novel therapeutics. This technical guide outlines the theoretical and computational methodologies for a comprehensive conformational analysis of this compound. While dedicated theoretical studies on the conformational landscape of isolated this compound are not extensively available in the current literature, this paper draws upon established computational techniques successfully applied to analogous molecules, such as alanine and other substituted amino acids, to provide a robust framework for such an investigation. We detail the key dihedral angles, potential computational strategies, and expected outcomes, including the generation of a Ramachandran-like potential energy surface. The presented protocols and illustrative data are intended to serve as a foundational guide for researchers embarking on the computational characterization of this and other non-canonical amino acids.

Introduction

The three-dimensional structure of peptides and proteins is intrinsically linked to their biological function. The conformational preferences of individual amino acid residues are the fundamental determinants of the overall protein fold. Non-canonical amino acids, such as this compound, are of increasing interest in drug development for their potential to introduce novel structural and functional properties into peptide-based therapeutics. The replacement of the phenyl group of phenylalanine with a thienyl ring can alter steric bulk, hydrophobicity, and electronic properties, thereby modulating biological activity.

A comprehensive understanding of the conformational landscape of this compound is essential for predicting its influence on peptide secondary structure and, consequently, on its interaction with biological targets. Theoretical and computational methods provide a powerful avenue for exploring this landscape in detail, offering insights that can be challenging to obtain experimentally. This guide will delineate the key aspects of performing a theoretical conformational analysis of this compound.

Key Dihedral Angles in this compound

The conformation of this compound, like other amino acids, is primarily defined by a set of rotatable dihedral angles. The key backbone dihedral angles are φ (phi) and ψ (psi), which determine the orientation of the peptide planes. Additionally, the side chain conformation is described by the χ (chi) angles.

-

φ (phi): C'-N-Cα-C

-

ψ (psi): N-Cα-C-N'

-

χ1 (chi1): N-Cα-Cβ-Cγ

-

χ2 (chi2): Cα-Cβ-Cγ-S (within the thienyl ring)

The flexibility of the side chain, particularly the rotation around the Cα-Cβ bond (χ1), in conjunction with the backbone torsions, dictates the overall conformational space accessible to the molecule.

Computational Methodologies for Conformational Analysis

A rigorous theoretical study of the conformational preferences of this compound would typically involve a multi-step computational workflow. This process begins with the identification of potential low-energy conformers and is followed by more accurate energy calculations and, potentially, molecular dynamics simulations to explore the conformational landscape in a simulated physiological environment.

Identification of Stationary Points on the Potential Energy Surface

The initial step is to perform a systematic or stochastic search of the conformational space to locate all relevant minima (stable conformers) and transition states on the potential energy surface (PES).

Experimental Protocols:

-

Initial Structure Generation: Generate a set of initial structures by systematically rotating the key dihedral angles (φ, ψ, and χ1) in increments (e.g., 30° or 60°).

-

Geometry Optimization: Perform geometry optimization for each initial structure using a computationally efficient quantum mechanical method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)). This will locate the nearest local energy minimum.

-

Frequency Calculations: For each optimized structure, perform frequency calculations at the same level of theory to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies of the identified conformers, single-point energy calculations are performed using higher levels of theory and larger basis sets.

Experimental Protocols:

-

Selection of High-Level Methods: Employ more accurate methods such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)) with larger, correlation-consistent basis sets (e.g., aug-cc-pVTZ).

-

Energy Refinement: Use the geometries optimized at the lower level of theory and perform single-point energy calculations with the chosen high-level methods. This approach, known as a composite method, provides a good balance between accuracy and computational cost.

Solvation Effects

The conformational preferences of an amino acid can be significantly influenced by the solvent environment. Therefore, it is crucial to account for solvation effects.

Experimental Protocols:

-

Implicit Solvation Models: Utilize implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), during geometry optimization and energy calculations. These models represent the solvent as a continuous dielectric medium.

-

Explicit Solvation (Molecular Dynamics): For a more detailed understanding of solute-solvent interactions, perform molecular dynamics (MD) simulations. This involves placing the this compound molecule in a box of explicit solvent molecules (e.g., water) and simulating the system's evolution over time.

Molecular Dynamics Simulations

MD simulations provide insights into the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature.

Experimental Protocols:

-

System Setup: Place the this compound molecule in a periodic box of a chosen solvent (e.g., TIP3P water).

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, or GROMOS) that can accurately describe the inter- and intramolecular interactions of the system.

-

Equilibration: Perform an equilibration run to allow the system to reach the desired temperature and pressure.

-

Production Run: Conduct a long production run (typically on the order of nanoseconds to microseconds) to sample the conformational space adequately.

-

Analysis: Analyze the trajectory to determine the populations of different conformers, free energy landscapes (e.g., by plotting the potential of mean force as a function of key dihedral angles), and other dynamic properties.

Illustrative Quantitative Data

Table 1: Hypothetical Relative Energies of Key Conformers of this compound in the Gas Phase.

| Conformer ID | φ (°) | ψ (°) | χ1 (°) | Relative Energy (kcal/mol) (DFT/B3LYP/6-311+G(d,p)) | Relative Gibbs Free Energy (kcal/mol) |

| I | -85 | 75 | 180 | 0.00 | 0.00 |

| II | -150 | 150 | -60 | 0.85 | 0.95 |

| III | -70 | -40 | 60 | 1.20 | 1.35 |

| IV | 55 | 60 | 180 | 2.50 | 2.65 |